molecular formula C6H9NO B12850847 1-(Azetidin-3-ylidene)propan-2-one

1-(Azetidin-3-ylidene)propan-2-one

Cat. No.: B12850847
M. Wt: 111.14 g/mol
InChI Key: SLLJKZSOPMTOBM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylidene)propan-2-one is a heterocyclic compound containing a four-membered azetidine ring. Azetidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Azetidin-3-ylidene)propan-2-one can be synthesized through various methods. One common approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-one), is treated with a base such as DBU to form the corresponding ylidene compound. This intermediate then undergoes aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

1-(Azetidin-3-ylidene)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylidene)propan-2-one involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom, similar to 1-(Azetidin-3-ylidene)propan-2-one but without the ylidene group.

    Oxetane: A four-membered ring containing one oxygen atom, often compared with azetidine derivatives for their biological activities.

    Pyrrolidine: A five-membered ring containing one nitrogen atom, used in similar applications but with different properties.

Uniqueness

This compound stands out due to its unique ylidene group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with specific desired properties .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(azetidin-3-ylidene)propan-2-one

InChI

InChI=1S/C6H9NO/c1-5(8)2-6-3-7-4-6/h2,7H,3-4H2,1H3

InChI Key

SLLJKZSOPMTOBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CNC1

Origin of Product

United States

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